molecular formula C10H9N3O5S2 B5918725 (NE)-N-(3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)-4-nitrobenzenesulfonamide

(NE)-N-(3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)-4-nitrobenzenesulfonamide

Cat. No.: B5918725
M. Wt: 315.3 g/mol
InChI Key: IFQCNHKAELPWIC-ZHACJKMWSA-N
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Description

(NE)-N-(3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)-4-nitrobenzenesulfonamide is a complex organic compound that belongs to the class of thiazolidinones This compound is characterized by the presence of a thiazolidine ring, a nitro group, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (NE)-N-(3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)-4-nitrobenzenesulfonamide typically involves the condensation of 3-methyl-4-oxo-1,3-thiazolidine-2-thione with 4-nitrobenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Industrial production may also involve additional purification steps such as recrystallization or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(NE)-N-(3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)-4-nitrobenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or alcohols can react with the sulfonamide group under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

Chemistry

In chemistry, (NE)-N-(3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)-4-nitrobenzenesulfonamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. The presence of the thiazolidine ring and the nitro group makes it a candidate for inhibiting enzymes involved in various metabolic pathways.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It has shown promise in preliminary studies as an antimicrobial and anti-inflammatory agent.

Industry

In the industrial sector, this compound is used in the development of specialty chemicals and pharmaceuticals. Its unique chemical properties make it suitable for various applications, including the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of (NE)-N-(3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)-4-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzyme active sites, leading to inhibition of enzyme activity. The nitro group can undergo reduction to form reactive intermediates that can further interact with biological molecules. The sulfonamide group can participate in hydrogen bonding and other interactions with proteins and enzymes, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)acetonitrile
  • 3-{[(2Z)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid
  • Methyl 4-[(3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoate

Uniqueness

(NE)-N-(3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)-4-nitrobenzenesulfonamide is unique due to the presence of both the nitro and sulfonamide groups, which impart distinct chemical and biological properties

Properties

IUPAC Name

(NE)-N-(3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)-4-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O5S2/c1-12-9(14)6-19-10(12)11-20(17,18)8-4-2-7(3-5-8)13(15)16/h2-5H,6H2,1H3/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFQCNHKAELPWIC-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CSC1=NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN\1C(=O)CS/C1=N/S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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